6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.: 749219-03-2
Cat. No.: VC11614671
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749219-03-2 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 6-amino-1-benzyl-3-ethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O2/c1-2-15-12(17)8-11(14)16(13(15)18)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 |
| Standard InChI Key | IXGULWUJEXSUBL-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
| Canonical SMILES | CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 749219-03-2) belongs to the tetrahydropyrimidine family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The structure comprises a six-membered pyrimidine ring partially saturated at the 1,2,3,4 positions, substituted with:
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A benzyl group (-CH₂C₆H₅) at the N1 position
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An ethyl group (-CH₂CH₃) at the N3 position
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An amino group (-NH₂) at the C6 position
The IUPAC name is 6-amino-1-benzyl-3-ethyl-2,4(1H,3H)-pyrimidinedione, reflecting its ketone groups at C2 and C4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 749219-03-2 | |
| Molecular Formula | C₁₃H₁₅N₃O₂ | |
| Molecular Weight | 245.28 g/mol | |
| SMILES Notation | COCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |
| InChI Key | IXGULWUJEXSUBL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Characterization
Post-synthetic purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol . Analytical characterization relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirm substituent positions and ring saturation .
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular weight .
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Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the dione and amino groups .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as DMSO and methanol but limited solubility in water . Stability studies indicate decomposition above 200°C, with the lactam rings prone to hydrolysis under strongly acidic or basic conditions .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility in DMSO | >10 mg/mL | |
| Stability | Stable at RT, hygroscopic |
Applications in Drug Discovery
Lead Compound Optimization
This compound serves as a scaffold for developing:
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Antifolates: Analogues with improved DHFR affinity for treating bacterial infections and cancers.
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Neuroprotective Agents: Benzyl-substituted derivatives targeting neurodegenerative pathways.
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